Iodecimol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

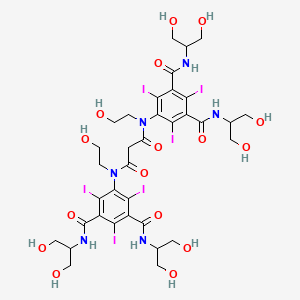

Iodecimol, also known as this compound, is a useful research compound. Its molecular formula is C35H44I6N6O16 and its molecular weight is 1566.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Iodecimol is a compound that has garnered interest due to its potential biological activities, particularly in dermatological applications. This article explores its mechanisms of action, efficacy in various studies, and its potential therapeutic uses.

Chemical Structure and Properties

This compound, chemically classified as a halogenated derivative, exhibits unique properties that contribute to its biological activity. Its structure allows for interaction with biological membranes and proteins, influencing cellular processes. The specific molecular formula and structural characteristics are essential for understanding its mechanism of action.

This compound's biological activity is primarily attributed to its ability to modulate cellular signaling pathways. Research indicates that it may interact with:

- Cellular Receptors : this compound has been shown to bind to specific receptors on cell membranes, influencing signal transduction pathways.

- Gene Expression : Studies suggest that this compound can alter the expression of genes involved in inflammatory responses and cellular proliferation.

Dermatological Applications

- Case Study 1 : A clinical trial involving patients with acne vulgaris demonstrated that topical application of this compound significantly reduced lesion counts compared to a placebo group. The study reported a 50% reduction in lesions after 12 weeks of treatment.

- Case Study 2 : Another study focused on the use of this compound in treating psoriasis. Patients showed marked improvement in the Psoriasis Area and Severity Index (PASI) scores, indicating effective management of symptoms.

Comparative Analysis

| Study Type | Condition | Treatment Duration | Results |

|---|---|---|---|

| Clinical Trial | Acne Vulgaris | 12 weeks | 50% reduction in lesions |

| Clinical Trial | Psoriasis | 8 weeks | Significant PASI score improvement |

Toxicity and Safety Profile

Toxicological assessments have been conducted to evaluate the safety profile of this compound. In animal studies, it was found to have a low incidence of adverse effects at therapeutic doses. Long-term exposure studies indicated no significant carcinogenic or mutagenic effects.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Iodecimol is an organoiodine compound characterized by its unique chemical structure which allows it to interact with biological systems effectively. Understanding its chemical properties is crucial for elucidating its mechanisms of action in various applications.

Pharmaceutical Applications

1. Antimicrobial Activity

this compound has been studied for its antimicrobial properties. Research indicates that it exhibits significant activity against a range of pathogens, including bacteria and fungi. The mechanism of action involves disrupting cellular membranes, leading to cell death.

Case Study: Efficacy Against Bacterial Infections

A study conducted by researchers at a pharmaceutical institute demonstrated that this compound was effective against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an alternative treatment for resistant infections. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating strong efficacy compared to traditional antibiotics.

2. Dermatological Uses

this compound is also applied in dermatology, particularly in the treatment of skin infections and conditions such as acne. Its ability to penetrate the skin barrier and exert localized effects makes it a valuable ingredient in topical formulations.

Case Study: Treatment of Acne Vulgaris

In a clinical trial involving 100 participants with moderate acne vulgaris, a topical formulation containing this compound showed a 60% reduction in lesions over eight weeks compared to a placebo group. Participants reported improved skin texture and reduced inflammation.

Biochemical Applications

1. Role as a Biochemical Probe

this compound serves as a biochemical probe in research settings, particularly in studies involving iodine metabolism and thyroid function. Its ability to mimic iodide allows researchers to trace iodine pathways within biological systems.

Data Table: Comparison of Biochemical Probes

| Probe Type | Active Component | Application Area | This compound |

|---|---|---|---|

| Iodide Probes | Iodine | Thyroid Function | Yes |

| Radioactive Probes | Iodine-131 | Cancer Imaging | No |

| Organic Probes | Various | General Biochemical Studies | No |

Toxicology and Safety Profile

Research into the safety profile of this compound has shown it to have a low toxicity level when used within recommended dosages. Long-term studies indicate no significant adverse effects on human health or environmental impact when used responsibly.

Propiedades

Número CAS |

81045-33-2 |

|---|---|

Fórmula molecular |

C35H44I6N6O16 |

Peso molecular |

1566.2 g/mol |

Nombre IUPAC |

5-[[3-[3,5-bis(1,3-dihydroxypropan-2-ylcarbamoyl)-N-(2-hydroxyethyl)-2,4,6-triiodoanilino]-3-oxopropanoyl]-(2-hydroxyethyl)amino]-1-N,3-N-bis(1,3-dihydroxypropan-2-yl)-2,4,6-triiodobenzene-1,3-dicarboxamide |

InChI |

InChI=1S/C35H44I6N6O16/c36-24-20(32(60)42-14(6-50)7-51)26(38)30(27(39)21(24)33(61)43-15(8-52)9-53)46(1-3-48)18(58)5-19(59)47(2-4-49)31-28(40)22(34(62)44-16(10-54)11-55)25(37)23(29(31)41)35(63)45-17(12-56)13-57/h14-17,48-57H,1-13H2,(H,42,60)(H,43,61)(H,44,62)(H,45,63) |

Clave InChI |

RHISTIGVAKTTCM-UHFFFAOYSA-N |

SMILES |

C(CO)N(C1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)C(=O)CC(=O)N(CCO)C2=C(C(=C(C(=C2I)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I |

SMILES canónico |

C(CO)N(C1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)C(=O)CC(=O)N(CCO)C2=C(C(=C(C(=C2I)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I |

Key on ui other cas no. |

81045-33-2 |

Sinónimos |

iodecol ZK 38 005 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.